Undecanoic-11,11,11-d3 Acid
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Overview
Description
Undecanoic-11,11,11-d3 Acid is a stable isotope-labeled compound with the molecular formula C11H22O2. It is a deuterated form of undecanoic acid, where three hydrogen atoms at the terminal carbon are replaced by deuterium atoms. This compound is primarily used in scientific research as a reference standard and in various analytical applications .
Preparation Methods
The synthesis of Undecanoic-11,11,11-d3 Acid involves the incorporation of deuterium into the undecanoic acid molecule. One common method is the catalytic hydrogenation of undecanoic acid in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst under controlled temperature and pressure conditions . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring high purity and yield of the deuterated product .
Chemical Reactions Analysis
Undecanoic-11,11,11-d3 Acid undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Undecanoic-11,11,11-d3 Acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: It serves as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the quantification and identification of compounds.
Biological Studies: It is used in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medical Research: The compound is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industrial Applications: It is employed in the development of new materials and chemical processes, particularly in the synthesis of polymers and surfactants
Mechanism of Action
The mechanism of action of Undecanoic-11,11,11-d3 Acid is similar to that of undecanoic acid. It interacts with various molecular targets and pathways, particularly in lipid metabolism. The deuterium atoms in the compound provide a unique advantage in tracing and studying these interactions without altering the compound’s chemical properties . In antifungal applications, undecanoic acid disrupts the cell membrane integrity of fungi, leading to cell death .
Comparison with Similar Compounds
Undecanoic-11,11,11-d3 Acid can be compared with other deuterated fatty acids, such as:
Nonanoic-9,9,9-d3 Acid: Another deuterated fatty acid with a shorter carbon chain.
Pentanoic-5,5,5-d3 Acid: A deuterated fatty acid with an even shorter carbon chain.
Hexanedioic-3,3,4,4-d4 Acid: A deuterated dicarboxylic acid with different functional groups.
The uniqueness of this compound lies in its specific carbon chain length and the position of deuterium atoms, making it particularly useful in studies involving medium-chain fatty acids .
Properties
Molecular Formula |
C11H22O2 |
---|---|
Molecular Weight |
189.31 g/mol |
IUPAC Name |
11,11,11-trideuterioundecanoic acid |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H,12,13)/i1D3 |
InChI Key |
ZDPHROOEEOARMN-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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